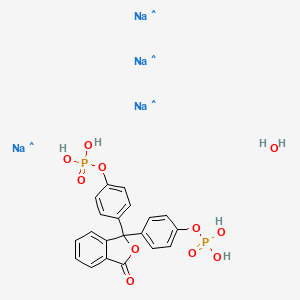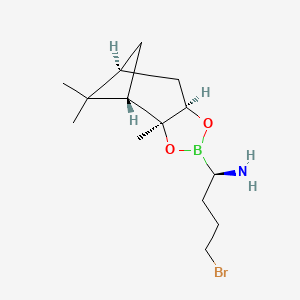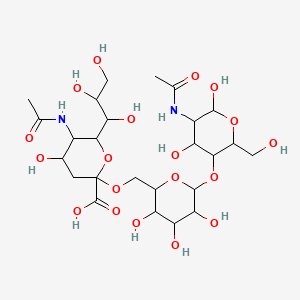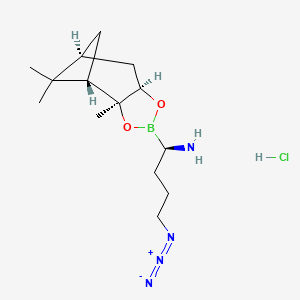
CID 156595564
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenolphthalein diphosphate tetrasodium salt is a chemical compound with the molecular formula C20H12O10P2Na4 and a molecular weight of 566.21 g/mol . It is a derivative of phenolphthalein, a well-known pH indicator. This compound is primarily used in diagnostic assays and various biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenolphthalein diphosphate tetrasodium salt is synthesized through the phosphorylation of phenolphthalein. The reaction involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of phenolphthalein diphosphate tetrasodium salt follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phenolphthalein diphosphate tetrasodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form phenolphthalein and phosphoric acid derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phenolphthalein and phosphoric acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of phenolphthalein diphosphate.
Substitution: Substituted phenolphthalein derivatives.
Applications De Recherche Scientifique
Phenolphthalein diphosphate tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical assays and reactions.
Biology: Employed in the detection of phosphatase activity in biological samples.
Medicine: Utilized in diagnostic assays to detect specific enzymes and biomarkers.
Industry: Applied in the manufacturing of diagnostic kits and biochemical reagents.
Mécanisme D'action
Phenolphthalein diphosphate tetrasodium salt exerts its effects primarily through its interaction with phosphatases. The compound serves as a substrate for these enzymes, which catalyze the hydrolysis of the phosphate groups. This reaction results in the release of phenolphthalein, which can be detected due to its color change under specific pH conditions . The molecular targets include various phosphatases, and the pathways involved are related to phosphate metabolism .
Comparaison Avec Des Composés Similaires
Phenolphthalein diphosphate tetrasodium salt can be compared with other similar compounds such as:
Phenolphthalein monophosphate disodium salt: A similar compound with only one phosphate group.
Phenolphthalein bisphosphate pyridine salt: Another derivative with different counterions.
Phenolphthalein: The parent compound used as a pH indicator.
Uniqueness
Phenolphthalein diphosphate tetrasodium salt is unique due to its multiple phosphate groups, which enhance its utility in detecting phosphatase activity. This makes it particularly valuable in biochemical and diagnostic applications .
Propriétés
Formule moléculaire |
C20H18Na4O11P2 |
|---|---|
Poids moléculaire |
588.3 g/mol |
InChI |
InChI=1S/C20H16O10P2.4Na.H2O/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;;1H2 |
Clé InChI |
QEMJQYKQWBZASG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O.O.[Na].[Na].[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(2-Amino-3-methylsulfonylsulfanylpropanoyl)amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12325596.png)
![1-[[(1R)-cyclohex-3-en-1-yl]methyl]piperazine](/img/structure/B12325604.png)



![17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12325615.png)
![Acetonitrile, [[(Z)-1-azabicyclo[2.2.1]hept-3-ylideneamino]oxy]-(9CI)](/img/structure/B12325624.png)
![[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B12325632.png)
![4-[2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B12325639.png)
![1-[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12325645.png)
